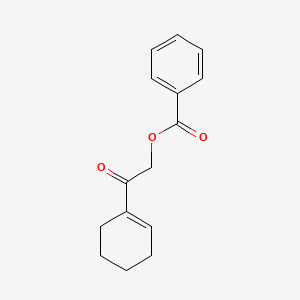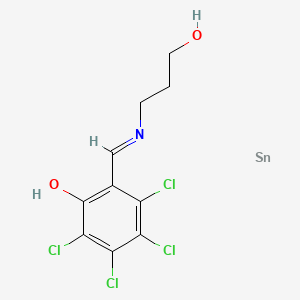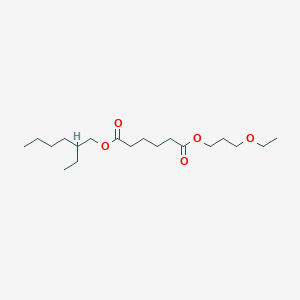![molecular formula C15H18O2Si B14596944 4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) CAS No. 61100-96-7](/img/structure/B14596944.png)
4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) is a chemical compound characterized by the presence of a silane group bonded to a phenyl group and two but-3-yn-2-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) typically involves the reaction of methylphenylsilane with but-3-yn-2-ol under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the but-3-yn-2-ol moieties can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bonds in the but-3-yn-2-ol groups can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The silane group can form strong bonds with various substrates, facilitating catalytic processes. The phenyl group can participate in π-π interactions, enhancing the compound’s stability and reactivity. The but-3-yn-2-ol groups provide sites for further chemical modifications, allowing the compound to act as a versatile intermediate in various reactions.
Comparación Con Compuestos Similares
4,4’-[Dimethylsilanediyl]di(but-3-yn-2-ol): Similar structure but with two methyl groups instead of a phenyl group.
4,4’-[Diphenylsilanediyl]di(but-3-yn-2-ol): Similar structure but with two phenyl groups instead of one methyl and one phenyl group.
Uniqueness: 4,4’-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol) is unique due to the combination of a methyl and a phenyl group bonded to the silane, providing a balance of hydrophobic and hydrophilic properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Número CAS |
61100-96-7 |
|---|---|
Fórmula molecular |
C15H18O2Si |
Peso molecular |
258.39 g/mol |
Nombre IUPAC |
4-(3-hydroxybut-1-ynyl-methyl-phenylsilyl)but-3-yn-2-ol |
InChI |
InChI=1S/C15H18O2Si/c1-13(16)9-11-18(3,12-10-14(2)17)15-7-5-4-6-8-15/h4-8,13-14,16-17H,1-3H3 |
Clave InChI |
DDNNSDPURGGXNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C[Si](C)(C#CC(C)O)C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(4-Chloroanilino)ethylidene]propanedinitrile](/img/structure/B14596866.png)

![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)


![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)

![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)
![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)

![10-Propylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14596952.png)

